![molecular formula C23H20N4O4 B2766015 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,3-dimethylphenyl)acetamide CAS No. 1260951-04-9](/img/structure/B2766015.png)

2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,3-dimethylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

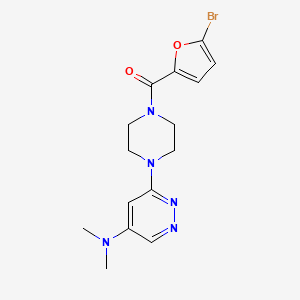

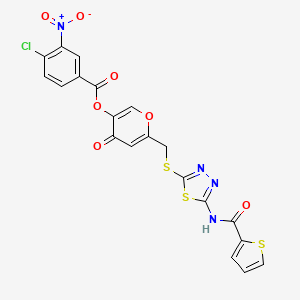

The compound “2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,3-dimethylphenyl)acetamide” is a complex organic molecule. It contains several functional groups and rings, including a benzodioxol ring, an oxadiazol ring, a pyrrole ring, and an acetamide group .

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The benzodioxol ring provides aromatic stability, the oxadiazol ring introduces heteroatoms (nitrogen and oxygen), the pyrrole ring contains a nitrogen atom, and the acetamide group includes a carbonyl and an amine .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For instance, the presence of polar functional groups (like the acetamide) could enhance solubility in polar solvents. The aromatic rings might contribute to higher melting and boiling points compared to similar-sized aliphatic compounds .Scientific Research Applications

Synthesis and Characterization

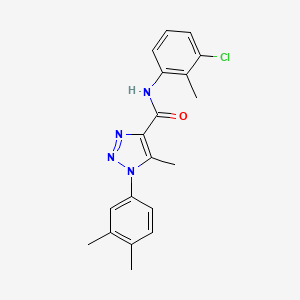

A pivotal area of scientific research involving complex acetamide derivatives, such as 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,3-dimethylphenyl)acetamide, revolves around their synthesis and characterization. For instance, the synthesis of dihydropyrrolone conjugates from related precursors has demonstrated significant antimycobacterial, antifungal, and antibacterial activities. These compounds, characterized using techniques like NMR, mass spectroscopy, and elemental analysis, show promising drug-likeness properties and biological activities against various microbial strains, underscoring their potential as therapeutic agents (Pandya et al., 2019).

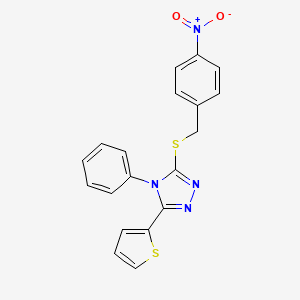

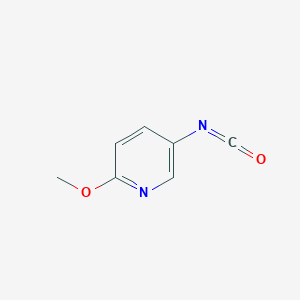

Antimicrobial and Enzymatic Activity

Research on related oxadiazole and pyrrol derivatives has demonstrated their effectiveness in inhibiting acetylcholinesterase, an enzyme associated with neurodegenerative diseases, and their potential in antimicrobial applications. For example, studies have found these compounds to be active against various bacterial and fungal strains, suggesting their utility in developing new antimicrobial agents. Their synthesis involves successive conversion of aromatic organic acids into esters, hydrazides, and ultimately the target compounds, with their antimicrobial activity assessed against a range of pathogens (Rehman et al., 2013).

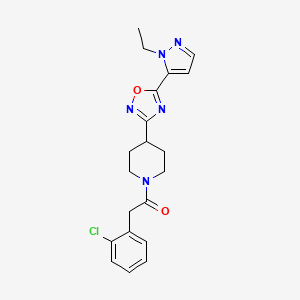

Photovoltaic and Photocatalytic Applications

The structural complexity and electronic properties of acetamide derivatives make them suitable candidates for photocatalytic and photovoltaic applications. Research into benzothiazolinone acetamide analogs has explored their photovoltaic efficiency, highlighting their potential as photosensitizers in dye-sensitized solar cells (DSSCs). These studies involve spectroscopic and quantum mechanical analyses to evaluate light harvesting efficiency and free energy of electron injection, indicating their promise in renewable energy technologies (Mary et al., 2020).

Corrosion Inhibition

Another significant application area is corrosion inhibition, where derivatives of acetamide are evaluated for their ability to prevent corrosion in metal substrates. By synthesizing specific acetamide derivatives and testing them in acidic and mineral oil mediums, research has identified compounds that offer promising inhibition efficiencies, suggesting their utility in protecting metals from corrosive environments (Yıldırım & Çetin, 2008).

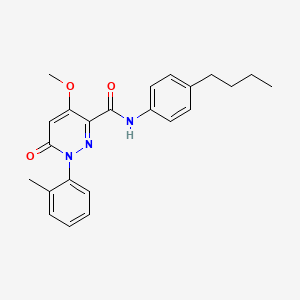

Antitumor and Anticancer Activities

The antitumor and anticancer activities of acetamide derivatives have been a focal point of research, with several studies synthesizing novel compounds and evaluating their efficacy against various cancer cell lines. These investigations have revealed compounds with broad-spectrum antitumor activity and specific inhibitory effects on cancer cell proliferation, highlighting their potential as therapeutic agents in oncology (Al-Suwaidan et al., 2016).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(2,3-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O4/c1-14-5-3-6-17(15(14)2)24-21(28)12-27-10-4-7-18(27)23-25-22(26-31-23)16-8-9-19-20(11-16)30-13-29-19/h3-11H,12-13H2,1-2H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRJYWIXAURHVJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,3-dimethylphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,4-dimethylbenzamide](/img/structure/B2765932.png)

![6-(2-fluorophenyl)-7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2765937.png)

![N'-[(5-nitro-2-furyl)methylene]-2-thiophenecarbohydrazide](/img/structure/B2765939.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenylthiazole-4-carboxamide](/img/structure/B2765945.png)

![(Z)-5-((2-((1-hydroxybutan-2-yl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one](/img/structure/B2765946.png)

![2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2765951.png)